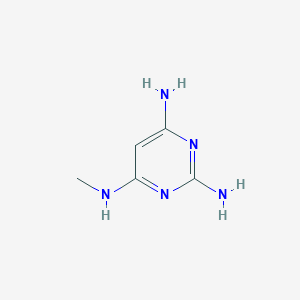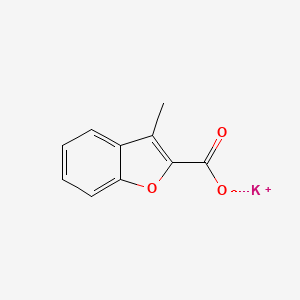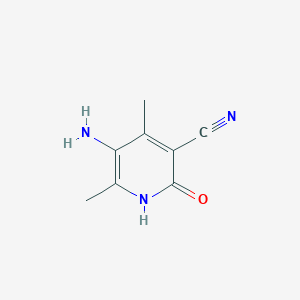
Quinoxaline-2,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline-2,5-diol is a heterocyclic compound that features a quinoxalinone core structure with a hydroxyl group at the 5-position. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Quinoxaline-2,5-diol can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and subsequent hydroxylation at the 5-position. Another method includes the use of sulfur ylides with carbonyl compounds, leading to intramolecular cyclization and rearrangement to form the desired quinoxalinone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline-2,5-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the quinoxalinone to its corresponding dihydroquinoxalinone.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoxalinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted quinoxalinones, dihydroquinoxalinones, and quinoxaline-2,3-dione derivatives .
Aplicaciones Científicas De Investigación
Quinoxaline-2,5-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial, antiviral, and anticancer activities, making it a valuable candidate for drug development.
Medicine: Research has shown that derivatives of quinoxalinone possess anti-inflammatory and neuroprotective properties.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of Quinoxaline-2,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl group at the 5-position plays a crucial role in its biological activity by forming hydrogen bonds with target proteins. This interaction can inhibit enzyme activity or modulate receptor functions, leading to therapeutic effects such as anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
2(1H)-Quinoxalinone: Lacks the hydroxyl group at the 5-position, resulting in different biological activities.
5-Hydroxy-2(5H)-furanone: Another heterocyclic compound with a hydroxyl group, but with a furanone core structure.
2-Amino-1H-benzimidazol-5-ol: Contains a benzimidazole ring with a hydroxyl group, showing different chemical properties and applications.
Uniqueness: Quinoxaline-2,5-diol is unique due to its specific quinoxalinone core structure combined with the hydroxyl group at the 5-position. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
5-hydroxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-2-5-8(6)9-4-7(12)10-5/h1-4,11H,(H,10,12) |
Clave InChI |
AVGWOAGRYJYVAC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
SMILES canónico |
C1=CC2=C(C(=C1)O)N=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1647124.png)






